Oxalic Acid (calcium)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

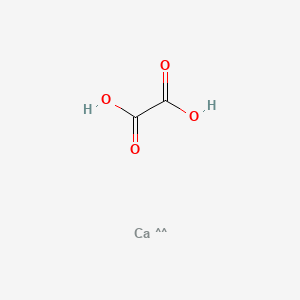

Oxalic acid, also known as ethanedioic acid, is a naturally occurring organic compound with the formula ( \text{C}_2\text{H}_2\text{O}_4 ). It is a white crystalline solid that forms a colorless solution in water. Oxalic acid is found in many plants, including spinach, rhubarb, and beet leaves. When combined with calcium, it forms calcium oxalate, a compound that is a major component of kidney stones .

Preparation Methods

Synthetic Routes and Reaction Conditions: Oxalic acid can be synthesized through the oxidation of carbohydrates such as sucrose using concentrated nitric acid, with vanadium pentoxide as a catalyst . Another method involves the oxidation of ethylene glycol or propene .

Industrial Production Methods: Industrially, oxalic acid is produced by the oxidation of carbohydrates like molasses and starch using nitric acid. This process is widely used in countries like Brazil, China, and several Eastern European nations . The reaction conditions typically involve high temperatures and the recovery of nitrogen oxides produced during the reaction.

Types of Reactions:

Oxidation: Oxalic acid can act as a reducing agent and undergo oxidation by strong oxidizing agents.

Reduction: It can be synthesized through the reduction of carbon dioxide by suitable reducing agents.

Substitution: Oxalic acid reacts with calcium hydroxide to form calcium oxalate and water.

Common Reagents and Conditions:

Oxidizing Agents: Nitric acid is commonly used for the oxidation of carbohydrates to produce oxalic acid.

Reducing Agents: Sodium amalgam can be used for the reduction of carbon dioxide to synthesize oxalic acid.

Major Products:

Calcium Oxalate: Formed by the reaction of oxalic acid with calcium hydroxide.

Carbon Dioxide and Water: Products of the decomposition of calcium oxalate.

Scientific Research Applications

Oxalic acid and its derivatives have a wide range of applications in scientific research:

Mechanism of Action

Oxalic acid exerts its effects primarily through its ability to chelate metal ions. It forms stable complexes with divalent ions such as calcium and iron, which can interfere with their absorption and utilization in biological systems . In the human body, oxalic acid is metabolized from glyoxylic acid or ascorbic acid and is excreted in the urine .

Comparison with Similar Compounds

Oxalate: The conjugate base of oxalic acid, with the formula ( \text{C}_2\text{O}_4^{2-} ).

Calcium Oxalate: Formed by the reaction of oxalic acid with calcium ions.

Oxalyl Chloride: A derivative of oxalic acid used in organic synthesis.

Uniqueness: Oxalic acid is unique due to its strong chelating properties and its ability to form insoluble salts with divalent metal ions. This property is particularly significant in the formation of kidney stones and its use in metal extraction and refining processes .

Properties

Molecular Formula |

C2H2CaO4 |

|---|---|

Molecular Weight |

130.11 g/mol |

InChI |

InChI=1S/C2H2O4.Ca/c3-1(4)2(5)6;/h(H,3,4)(H,5,6); |

InChI Key |

XJHLJVVLRQXMQI-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(C(=O)O)O.[Ca] |

Related CAS |

563-72-4 25454-23-3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Nitro-1,3a-dihydropyrrolo[3,2-c]pyridin-6-one](/img/structure/B12329805.png)

![4-Chloro-7-methoxy-6-(methylthio)pyrido[3,2-d]pyrimidine](/img/structure/B12329822.png)

![3H-Pyrazolo[3,4-b]pyridin-3-one, 1,2-dihydro-6-methyl-](/img/structure/B12329853.png)